10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE
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Overview
Description
10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE is a complex organic compound with the molecular formula C28H25N3. It is characterized by a unique structure that includes a pyrazolo[4,3-a]carbazole core, which is further substituted with benzyl, dimethyl, and phenyl groups.
Preparation Methods
The synthesis of 10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE typically involves multi-step organic reactionsCommon reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Scientific Research Applications
10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE can be compared with other similar compounds, such as:
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares some structural similarities but differs in its chemical properties and applications.
Methyl ((5S,10S,11S,14S)-11-benzyl-5-(tert-butyl)-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-(4-(pyridin-2-yl)benzyl)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate sulfate: Another structurally related compound with distinct biological activities and uses.
Properties
Molecular Formula |
C28H25N3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
10-benzyl-5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazole |
InChI |
InChI=1S/C28H25N3/c1-28(2)17-25-23(18-29-31(25)21-13-7-4-8-14-21)27-26(28)22-15-9-10-16-24(22)30(27)19-20-11-5-3-6-12-20/h3-16,18H,17,19H2,1-2H3 |
InChI Key |
XIYLQGISHIFYGA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC6=CC=CC=C6)C |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC6=CC=CC=C6)C |
Origin of Product |
United States |
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